methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate is a compound characterized by its complex structure and diverse functional groups. Its unique properties make it an interesting subject for chemical research and applications in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, have been observed to exhibit antimicrobial activity, mainly against gram-positive bacteria
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on the antimicrobial activity observed in similar compounds , it can be hypothesized that this compound may interfere with essential bacterial processes, leading to bacterial death
Pharmacokinetics
A study on similar compounds showed advanced pharmacokinetics in rats . This suggests that this compound might also have favorable pharmacokinetic properties, but more research is needed to confirm this.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to the death of bacterial cells, thereby helping to clear bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multi-step reactions starting from easily available precursors. Key steps may include the formation of intermediate thiadiazole and furan derivatives, followed by their coupling through sulfanyl linkage under controlled conditions. These reactions usually require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production. Industrial methods may also involve purification steps like recrystallization and chromatography to obtain the desired compound in its purest form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiadiazole and furan rings in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution conditions: Typically involve halogens, alkylating agents, and acidic or basic catalysts.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate is used as a precursor for the synthesis of more complex molecules. Its reactivity and functional groups make it valuable for developing new compounds with unique properties.
Biology: In biological research, this compound may be investigated for its potential interactions with biological molecules. Its structure allows for exploring binding affinities and interactions with enzymes, proteins, and other macromolecules.
Medicine: The compound's pharmacological properties are of interest in medicine. Research may focus on its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities. It could serve as a lead compound for drug development.
Industry: In industrial applications, the compound's unique chemical properties make it useful in the synthesis of materials, coatings, and other chemical products. It can serve as an intermediate in the production of various industrial chemicals.
Comparison with Similar Compounds
5-(4-methyl-1,2,3-thiadiazole-5-amido)thiadiazole derivatives.
Furan-2-carboxylate derivatives with different substituents.
Other thiadiazole and furan conjugated compounds.
Biological Activity
Methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate is a complex compound that incorporates thiadiazole and furan moieties. These structural features are known to impart various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound can be broken down into its key structural components:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Thiadiazole moieties : These are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .
- The presence of electron-withdrawing groups (e.g., chloro or trifluoromethyl) at specific positions on the thiadiazole ring enhances antimicrobial potency .
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Research Insights:
- Thiadiazole derivatives have demonstrated cytotoxicity against human tumor cells, with some compounds showing GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range .
- For instance, a derivative with a similar structure exhibited significant activity against non-small cell lung cancer (HOP 92) with a log GI50 value of -6.49 .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds is heavily influenced by their molecular structure.
Table 1: Structure-Activity Relationship of Thiadiazole Derivatives
Compound Structure | Activity Type | Effective Concentration (µg/mL) |
---|---|---|
Thiadiazole with chloro group | Antimicrobial | 15.6 |
Thiadiazole with methoxy group | Anticancer | GI50 -6.49 |
Thiadiazole with trifluoromethyl group | Antimicrobial | 12.5 |
Case Studies
-
Antimicrobial Screening :
A study assessed various thiadiazole derivatives against a panel of bacteria and fungi. The results indicated that modifications at the para position of the aryl ring significantly enhanced antibacterial activity . -
Cytotoxicity Evaluation :
In vitro tests on cancer cells revealed that certain thiadiazole derivatives could inhibit proliferation effectively. The most potent compounds were identified through a series of SAR studies focusing on substituent effects on cell viability .
Properties
IUPAC Name |
methyl 5-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4S3/c1-6-9(25-18-15-6)10(19)14-12-16-17-13(24-12)23-5-7-3-4-8(22-7)11(20)21-2/h3-4H,5H2,1-2H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJIJECRRLFLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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